

ADMET prediction for 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

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An Application Note and Protocol for the Comprehensive ADMET Prediction of **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking development pipelines and mitigating late-stage failures.^[1] This guide provides a detailed, multi-faceted protocol for the ADMET characterization of **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole** (CAS: 175203-89-1), a heterocyclic compound featuring moieties of interest in medicinal chemistry.^{[2][3]} Isoxazole and thiophene derivatives have demonstrated a wide spectrum of biological activities, making this scaffold a compelling starting point for further investigation.^{[4][5]} We present a synergistic approach, combining robust in silico predictive modeling with a validated in vitro assay protocol. This document is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each step to ensure a self-validating and insightful ADMET assessment.

Introduction: The Rationale for Early ADMET Profiling

The journey from a hit compound to a marketable drug is fraught with attrition, with a significant percentage of failures in clinical trials attributed to unfavorable pharmacokinetic or toxicity profiles.^[6] The "fail early, fail cheap" paradigm is now a central tenet of pharmaceutical research.^[7] By evaluating ADMET properties at the nascent stages of discovery, resources can be focused on candidates with the highest probability of success.^{[8][9]}

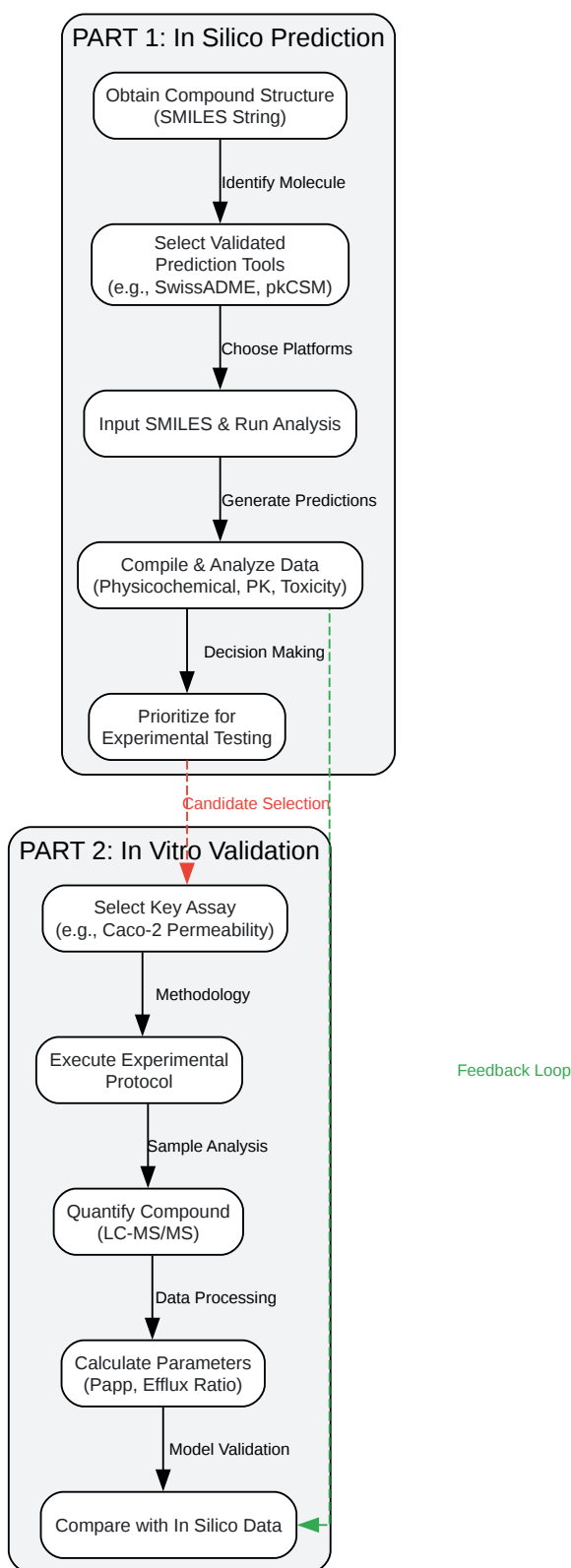
The subject of this guide, **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**, is a valuable building block in medicinal and agricultural chemistry.^{[2][3]} Related isoxazole structures have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory agents.^{[2][4][10][11]} The inclusion of a trifluoromethyl group can modulate key properties such as metabolic stability and lipophilicity, while the thiophene ring introduces specific electronic characteristics.^{[2][10]} This structural complexity necessitates a thorough and early ADMET evaluation.

This guide will first detail a comprehensive in silico workflow using freely accessible, validated web-based tools to generate a rapid, high-throughput preliminary ADMET profile.^[12]

Subsequently, we will provide a detailed protocol for an in vitro Caco-2 permeability assay, a gold-standard method for assessing intestinal absorption and a critical step in validating computational predictions.^{[13][14]}

The ADMET Workflow: A Synergistic In Silico and In Vitro Approach

Our recommended workflow integrates computational prediction with experimental validation. This dual approach allows for the rapid screening of multiple analogues (in silico) while providing high-quality, biologically relevant data for lead candidates (in vitro).



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Caption: Integrated workflow for ADMET profiling.

Protocol I: In Silico ADMET Prediction

Computational ADMET prediction offers a cost-effective and rapid method to evaluate the drug-likeness of a compound.^{[7][9]} We will utilize two widely-used platforms, SwissADME and pkCSM, to provide a consensus view, as relying on multiple algorithms enhances the robustness of the prediction.^[12]

Causality Behind Tool Selection

- **SwissADME:** Developed by the Swiss Institute of Bioinformatics, this tool provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness. It is highly regarded for its user-friendly interface and robust predictive models.
- **pkCSM:** This platform uses graph-based signatures to develop predictive models for a wide range of ADMET properties, including intestinal absorption, blood-brain barrier (BBB) permeability, CYP450 metabolism, and various toxicity endpoints. Its strength lies in the breadth of its predictive capabilities.

Step-by-Step Protocol

- **Obtain the SMILES String:** The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole** is: FC(F)(F)c1cc(no1)c2sccc2
- **SwissADME Analysis:** a. Navigate to the SwissADME homepage. b. Paste the SMILES string into the query box. c. Click "Run" to start the analysis. d. Record the results from the output page, paying close attention to the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections. The "Boiled-Egg" diagram provides a useful visualization of passive absorption and BBB penetration.
- **pkCSM Analysis:** a. Navigate to the pkCSM - Pharmacokinetics homepage. b. Paste the same SMILES string into the "Predict" field. c. Click the "Submit" button. d. The platform will generate predictions across multiple tabs (e.g., "Absorption," "Distribution," "Metabolism," "Excretion," "Toxicity"). e. Systematically record the predicted values for key parameters such as Intestinal Absorption (human), Caco-2 Permeability, CYP2D6/3A4 substrate/inhibitor status, and AMES Toxicity.

Predicted ADMET Profile Summary

The following table summarizes the key in silico predictions for **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**.

Parameter	Predicted Value (SwissADME)	Predicted Value (pkCSM)	Scientific Implication
Physicochemical Properties			
Molecular Weight	219.19 g/mol	219.19 g/mol	Within Lipinski's rule (<500), favorable for absorption.
LogP (Lipophilicity)	2.65 (iLOGP)	2.581 (ALOGP)	Optimal range for membrane permeability.
Water Solubility (LogS)	-3.11 (ESOL)	-2.933	Moderately soluble. [15]
Absorption			
GI Absorption	High	92.5% (Human Intestinal)	Predicted to be well-absorbed from the gut.
Caco-2 Permeability (logPapp)	N/A	0.998 cm/s x 10 ⁻⁶	High permeability predicted, suggesting good passive diffusion. [14]
P-gp Substrate	No	No	Not likely to be subject to efflux by P-glycoprotein.
Distribution			
BBB Permeant	Yes	Yes (LogBB: -0.01)	Predicted to cross the blood-brain barrier.
Metabolism			
CYP1A2 Inhibitor	No	No	Low risk of drug-drug interactions via this isoform.

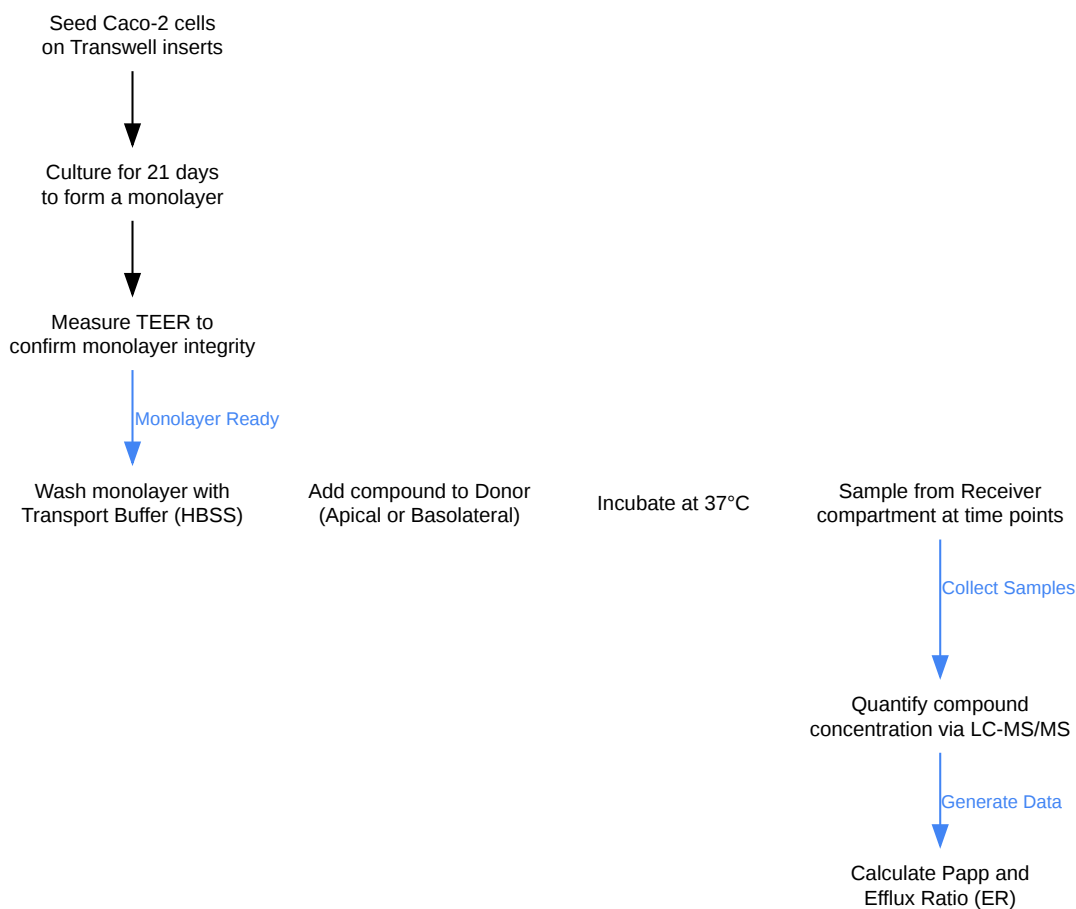
CYP2C19 Inhibitor	Yes	No	Conflicting prediction; warrants experimental investigation.
CYP2C9 Inhibitor	No	No	Low risk of drug-drug interactions via this isoform.
CYP2D6 Inhibitor	No	No	Low risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor	Yes	Yes	Potential for drug-drug interactions with co-administered CYP3A4 substrates.
Toxicity			
AMES Toxicity	N/A	No	Predicted to be non-mutagenic.
hERG I Inhibitor	N/A	No	Low risk of cardiac toxicity.

Protocol II: In Vitro Caco-2 Permeability Assay

This assay validates the in silico absorption predictions. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.^{[13][16]} The rate of compound transport across this monolayer is a reliable indicator of in vivo intestinal absorption.^[17]

Experimental Design Rationale

The protocol measures permeability in two directions: from the apical (AP) to the basolateral (BL) side, simulating absorption, and from BL to AP, assessing active efflux. The Apparent Permeability Coefficient (Papp) is calculated, and an Efflux Ratio (ER) greater than 2 suggests the involvement of active transporters like P-glycoprotein.



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Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Protocol

- Materials & Reagents:

- Caco-2 cells (ATCC® HTB-37™)
- 24-well Transwell® plates (e.g., Corning Costar®, 0.4 µm pore size)
- Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep, 1% NEAA)
- Transport buffer (HBSS with 25 mM HEPES, pH 7.4)
- Lucifer Yellow (monolayer integrity marker)
- Control compounds: Propranolol (high permeability), Atenolol (low permeability)
- LC-MS/MS system
- Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². c. Maintain the culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
- Monolayer Integrity Test: a. Before the assay, measure the Transepithelial Electrical Resistance (TEER) using an EVOM2™ voltohmmeter. A TEER value >250 Ω·cm² indicates a confluent monolayer. b. A Lucifer Yellow rejection test should also be performed in parallel. A Papp for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s confirms tight junction integrity.
- Permeability Assay (AP to BL): a. Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer. b. Add 0.5 mL of transport buffer to the basolateral (receiver) compartment. c. Add 0.4 mL of transport buffer containing the test compound (e.g., 10 µM **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**) to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking (50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 min), take a 100 µL aliquot from the basolateral side and replace it with fresh buffer. f. Take a final sample from the apical compartment at the end of the experiment.
- Permeability Assay (BL to AP): a. Repeat the steps in 4.4, but add the compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This measures active efflux.

- Sample Analysis and Calculation: a. Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.[18] b. Calculate the Papp value using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the steady-state flux rate ($\mu\text{mol/s}$).
 - A is the surface area of the membrane (cm^2).
 - C_0 is the initial concentration in the donor compartment ($\mu\text{mol/cm}^3$). c. Calculate the Efflux Ratio (ER): $ER = P_{app} (BL \rightarrow AP) / P_{app} (AP \rightarrow BL)$

Conclusion and Forward Look

This application note outlines a robust, integrated strategy for the ADMET profiling of **3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole**. The in silico analysis predicts that this compound possesses favorable drug-like properties, including high gastrointestinal absorption and moderate solubility, but may present a risk for drug-drug interactions through CYP3A4 inhibition. The detailed in vitro Caco-2 protocol provides the means to empirically validate the computational absorption predictions. By synthesizing data from both computational and experimental approaches, researchers can make more informed decisions, efficiently allocating resources and accelerating the journey of promising compounds like this one toward clinical evaluation.

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